molecular formula C11H16N2O2 B148655 2-(N-Boc-Amino)-3-methylpyridine CAS No. 138343-75-6

2-(N-Boc-Amino)-3-methylpyridine

Cat. No. B148655
M. Wt: 208.26 g/mol
InChI Key: MJPLUXLNYQHWIU-UHFFFAOYSA-N
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Description

2-(N-Boc-Amino)-3-methylpyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves complex reactions that require careful optimization. For instance, the synthesis of 2-aminopyridinomethyl pyrrolidines, which are potent neuronal nitric oxide synthase inhibitors, includes a Mitsunobu reaction and a challenging debenzylation step. The latter has been facilitated by the use of acetic acid for the removal of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring . Another example is the asymmetric synthesis of related compounds such as methyl N-Boc-2-deoxy-2-amino-l-erythroside, which was achieved from sorbic acid through a series of steps including diastereoselective aminohydroxylation and ozonolysis .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often elucidated using techniques such as X-ray diffraction. For example, the structure of N-8-(diphenyl-hydroxy-2-aminomethylpyridine)borane was confirmed by X-ray diffraction, revealing a monoclinic P21/n space group and a B→N distance indicative of a dative bond . Similarly, the intracomplex 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine was studied using X-ray diffraction, showing weak intermolecular hydrogen bonds and a nearly planar bicyclic portion of the molecule .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For instance, 2-aminopyridines have been used as binucleophiles in the synthesis of imidazo[1,2-a]pyridines, a class of nitrogen-containing polyheterocyclic compounds, under mild conditions promoted by an inorganic base . Additionally, the reaction of 2-aminomethylpyridine with diphenylborinic acid led to the formation of a cyclic adduct, which further reacts with environmental moisture to yield a different borane compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are often characterized using various spectroscopic and thermal analysis techniques. For example, the crystal structure of 2-amino-3-methylpyridinium dihydrogenomonoarsenate was characterized by X-ray crystallography, thermal analysis, and spectroscopic studies, revealing details about the hydrogen bonding and the electron density distribution within the molecule . The thermal stability of non-metal cation (NMC) pentaborates salts containing pyridine derivatives was investigated using TGA/DTA/DTG methods, showing different degradation patterns .

Scientific Research Applications

Synthesis and Structural Characterization

2-(N-tert-butoxycarbonylamino)-3-methylpyridine has been synthesized using 2-aminopyridine or 2-amino-3-methyphyridine with tert-butylcarbonyl anhydride. Its structure was characterized by single-crystal X-ray diffraction, NMR, and HRMS. This compound showed significant inhibitory activity against fungi like Pyricularia oryzae, Colletotrichum gloeosporioides, and Alternaria alternate, with the methylpyridine variant reaching an inhibitory activity of 67.69% against Alternaria alternate (Shi et al., 2020).

Application in Bromodomain Ligands

Derivatives of 3-amino-2-methylpyridine, closely related to 2-(N-Boc-Amino)-3-methylpyridine, have been identified as ligands of the BAZ2B bromodomain. These were discovered through in silico docking and validated by protein crystallography. This finding is significant in understanding the interaction of such compounds with protein domains (Marchand et al., 2016).

Antimicrobial Activity

Compounds involving 2-amino-3-methylpyridine have been studied for their antimicrobial activity. For example, complexes like [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrated considerable activity against various bacteria and yeast, including S. aureus and Candida albicans. This suggests potential for antimicrobial applications (Abu-Youssef et al., 2010).

Application in Redox Derivatives Synthesis

Boc-L-Lysine derivatives and lysine-containing peptides, incorporating redox chromophores like tris(2,2'-bipyridine)ruthenium(II), have been synthesized. These derivatives, related to 2-(N-Boc-Amino)-3-methylpyridine, could be used in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices, indicating their potential in energy-related applications (Peek et al., 2009).

Electronic Properties Study

The electronic properties of 2-amino-3-methylpyridine derivatives have been examined through experiments like electron impact, indicating unique fragmentation patterns and insights into their electronic structures. Such studies are critical in understanding the molecular behavior of these compounds (Okada et al., 2008).

Future Directions

The use of Boc as a protective group for amines is one of the most commonly used methods in peptide synthesis . Future research may focus on developing better reagents and methods for Boc-protection in peptide synthesis .

properties

IUPAC Name

tert-butyl N-(3-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPLUXLNYQHWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471721
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Boc-Amino)-3-methylpyridine

CAS RN

138343-75-6
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Boc-Amino)-3-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To di t-butylcarbonate (32.29 g, 147.95 mmol) was added hexane (35 ml) and the solution was refluxed under heating at 80° C. Under refluxing, 2-amino-3-methylpyridine (10.00 g, 92.47 mmol) in ethyl acetate (10 ml) was dropped in a period of 15 minutes. After the mixture was refluxed for 2 hours and cooled to room temperature, thereto was added hexane (20 ml). The resulting crystals were filtered and dried in vacuo to give the subject compound (12.39 g, 64%).
Quantity
32.29 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Mérour, S Routier, F Suzenet, B Joseph - Tetrahedron, 2013 - Elsevier
Since our last reviews on azaindoles, 1, 1 (a), 1 (b), 2 which covered years 2000–2006 more than 250 papers have been published. In 2007, a review on organometallic reactions on …
Number of citations: 125 www.sciencedirect.com

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